2-Furancarboxaldehyde, 4-amino-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
57500-48-8 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-aminofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-4-1-5(2-7)8-3-4/h1-3H,6H2 |
InChI Key |
KQCXYFRJCARTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1N)C=O |
Origin of Product |
United States |
Significance of Furan Derivatives in Heterocyclic Chemistry and Organic Synthesis
Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.comderpharmachemica.com The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comijsrst.com This prevalence underscores the inherent utility of the furan scaffold in molecular design and its acceptance by biological systems.
In organic synthesis, furan derivatives serve as versatile building blocks for the construction of more complex molecules. numberanalytics.com The aromaticity of the furan ring allows for a range of electrophilic substitution reactions, while the oxygen atom influences the ring's reactivity and provides a site for coordination with metal catalysts. derpharmachemica.com The ability to introduce a wide variety of substituents onto the furan core enables chemists to fine-tune the steric and electronic properties of molecules, leading to the development of novel compounds with tailored functions. nih.govacs.org Modern synthetic methods, such as metal-catalyzed cross-coupling reactions and multicomponent reactions, have further expanded the toolkit for creating highly functionalized furans. researchgate.netorganic-chemistry.org
The significance of furan derivatives extends to materials science, where they are used in the synthesis of polymers and advanced materials. numberanalytics.com For instance, furfural (B47365), a simple furan derivative, is a key precursor to polymers with applications in resins and binders. researchgate.net The inherent reactivity and structural features of the furan ring make it a valuable component in the design of functional materials with unique thermal and chemical properties. numberanalytics.com
Historical Context of Aminofurans and Furancarboxaldehydes in Synthetic Methodologies
The exploration of aminofurans and furancarboxaldehydes has a rich history intertwined with the development of synthetic organic chemistry. Furfural (B47365) (2-furancarboxaldehyde) itself was one of the earliest furan (B31954) derivatives to be isolated and studied, with its structure being deduced in the early 20th century. derpharmachemica.comijabbr.com Historically, research into furancarboxaldehydes has been driven by their utility as versatile intermediates. The aldehyde group readily participates in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making them valuable starting materials for the synthesis of a diverse range of furan-containing molecules. researchgate.netnih.gov
The introduction of an amino group onto the furan ring, creating aminofurans, significantly broadens the synthetic possibilities. The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of other functional groups. Early synthetic methods for aminofurans often involved multi-step sequences, but modern organic chemistry has seen the development of more efficient and direct approaches. rsc.org
The combination of both an amino group and a carboxaldehyde group on the same furan ring, as seen in 2-Furancarboxaldehyde, 4-amino-, presents a unique synthetic challenge and opportunity. The reactivity of these two functional groups must be carefully managed to achieve selective transformations. A notable study detailed the synthesis of 4-amino-substituted furfurals from γ-hydroxy α,β-unsaturated acetylenic ketones through a reaction with secondary amines followed by acid treatment. nih.gov This research also highlighted the reagent-dependent reactivity of the resulting compound. nih.gov For instance, treatment with phosphorus ylids led to the formation of the expected alkenes, while reactions with nitroalkanes under basic conditions resulted in unexpected 2-acylated furans. nih.gov
Contemporary Research Landscape and Future Directions for 2 Furancarboxaldehyde, 4 Amino
Established Synthetic Pathways to 2-Furancarboxaldehyde, 4-amino-
Established routes to 2-Furancarboxaldehyde, 4-amino- generally involve either the introduction of the amino group onto a pre-existing 2-furancarboxaldehyde framework or the construction of the furan ring with the desired substitution pattern already in place.
Direct Synthetic Routes to Aminofurancarboxaldehydes
Direct synthesis of aminofurancarboxaldehydes often involves a multistep sequence. A common strategy is the nitration of a suitable furan precursor, followed by the reduction of the nitro group to an amine.
One plausible, though challenging, route begins with the nitration of 2-furancarboxaldehyde. The nitration of 2-furaldehyde is known to be a difficult reaction, often leading to a mixture of isomers, with the 5-nitro derivative being a major product. researchgate.net Achieving nitration at the 4-position is not straightforward. However, if 4-nitro-2-furaldehyde can be obtained, its subsequent reduction to 4-amino-2-furancarboxaldehyde is a standard transformation. Various reducing agents can be employed for the reduction of aromatic nitro groups, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).
Another approach involves the synthesis of 4-amino-substituted furfurals from γ-hydroxy-α,β-unsaturated acetylenic ketones. These ketones can react with secondary amines, followed by acid-catalyzed cyclization to yield the 4-amino-substituted furfural (B47365). The stability and reactivity of the resulting furfural can be dependent on the nature of the amino substituent.
A patent has described a general method for preparing 4-aminofurans, which could potentially be adapted for the synthesis of the target molecule. google.com This method involves the reaction of specific precursor compounds with ammonia (B1221849) or amines to form 4-aminofuran derivatives. google.com
Multistep Syntheses Involving Furan Ring Functionalization and Transformation
Multistep syntheses provide a more controlled, albeit longer, route to 2-Furancarboxaldehyde, 4-amino-. These methods often involve the construction of a furan ring with the desired substituents or their precursors already in place.
One such strategy starts with the synthesis of a 2,4-disubstituted furan. For example, a sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furan derivatives. This method could potentially be adapted to introduce the required amino and formyl functionalities.
Another approach could involve the use of a protected aminofuran derivative that can undergo formylation. For instance, a 4-aminofuran, with the amino group protected (e.g., as an acetamide), could be subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position. numberanalytics.comorganic-chemistry.orgyoutube.comsynarchive.comwikipedia.org The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like furan. numberanalytics.comorganic-chemistry.orgyoutube.comsynarchive.comwikipedia.org The choice of protecting group for the amine would be crucial to ensure its stability under the reaction conditions and its facile removal in a subsequent step. The synthesis of 4-acetamido-2-furancarboxaldehyde has been reported, which upon deprotection would yield the target compound. nih.gov
Novel and Efficient Synthetic Strategies
Recent advances in organic synthesis have led to the development of more efficient and selective methods for the preparation of substituted furans, which could be applied to the synthesis of 2-Furancarboxaldehyde, 4-amino-.
Chemo-, Regio-, and Stereoselective Approaches
The regioselective synthesis of polysubstituted furans remains a significant challenge. However, several novel methods have been developed to address this issue. For instance, a dual synthetic manifold for 2-aminofurans has been developed via a carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines, leading to 2-amino-2,3-dihydrofurans as common intermediates.
Furthermore, a chemo- and regioselective synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from nitro compounds has been developed, which involves the reduction of the nitro group. This methodology could potentially be adapted for the selective reduction of a nitro-substituted furan precursor.
Catalytic Methodologies in Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted heterocycles. For example, the palladium-catalyzed amination of halo-furans could be a viable route to introduce the amino group at the 4-position of a suitable furan precursor.
Additionally, chemoenzymatic synthesis approaches are gaining prominence. For instance, N-substituted 5-(hydroxymethyl)-2-furfuryl amines have been synthesized via reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) using a non-noble metal catalyst. rsc.orgcsic.es While this produces a 2,5-disubstituted pattern, the principles could potentially be adapted for the synthesis of 2,4-disubstituted analogs. A one-pot two-step chemobiocatalytic synthesis of a furan amino acid from HMF has also been reported, showcasing the potential of combining chemical and biological catalysis. researchgate.netnih.gov
Green Chemistry Principles Applied to 2-Furancarboxaldehyde, 4-amino- Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of atom-economical reactions.
In the context of furan synthesis, green protocols for the preparation of 2-aminothiophene derivatives have been reviewed, and similar principles can be applied to aminofuran synthesis. This could involve the use of water as a solvent, recyclable catalysts, and avoiding the use of hazardous reagents. For example, a chemoenzymatic synthesis of amino-esters from HMF has been developed using a green solvent and a biocatalyst. rsc.orgcsic.es
The selective electrooxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using a recyclable catalyst like 4-acetamido-TEMPO represents another green approach that could potentially be adapted for the synthesis of other furan aldehydes. nih.govresearchgate.net
Synthetic Methodologies Overview
| Route | Starting Material | Key Steps | Reagents/Catalysts | Advantages | Disadvantages |
| Direct Nitration and Reduction | 2-Furancarboxaldehyde | Nitration, Reduction | HNO₃/H₂SO₄, Fe/HCl or H₂/Pd-C | Potentially short route | Poor regioselectivity in nitration |
| From γ-Hydroxy-α,β-acetylenic Ketones | γ-Hydroxy-α,β-acetylenic ketone | Reaction with amine, Cyclization | Secondary amine, Acid | Access to 4-amino substituted furfurals | Substrate specific |
| Vilsmeier-Haack on Protected Aminofuran | 4-Acetamidofuran | Vilsmeier-Haack formylation, Deprotection | POCl₃/DMF, Acid/Base | Controlled regioselectivity | Requires protection/deprotection steps |
| Palladium-Catalyzed Amination | 4-Halo-2-furancarboxaldehyde | Cross-coupling | Pd catalyst, Amine, Base | High efficiency and selectivity | Availability of starting material |
| Chemoenzymatic Synthesis | 5-Hydroxymethylfurfural (analogous) | Reductive amination | Non-noble metal catalyst, Amine | Green and sustainable | Primarily for 2,5-disubstitution |
Purification and Isolation Techniques for Synthetic Intermediates and Products
The purification and isolation of 2-Furancarboxaldehyde, 4-amino- and its synthetic intermediates are critical steps to ensure the purity of the final compound. The methods employed are often tailored to the physical and chemical properties of the target molecule and any impurities present.
Chromatographic Techniques: Liquid chromatography is a primary method for the purification of furan derivatives. For furfural and its analogs, liquid chromatography using a silicate-based stationary phase and an organic acid, such as acetic acid, as the mobile phase has proven effective. google.com This method is advantageous as it operates at low temperatures, thereby preventing the thermal decomposition of the target compound. google.com Another approach involves the use of activated carbon for the adsorption of furan derivatives from reaction mixtures, followed by desorption with a suitable solvent. googleapis.com For more polar compounds, such as those containing amino groups, variations of column chromatography are frequently used. The crude products of furan synthesis are often purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Distillation and Other Methods: For less thermally sensitive furfural derivatives, distillation can be an effective purification method. Furfural itself is often purified by distillation under reduced pressure, sometimes in the presence of sodium carbonate to neutralize acidic impurities. lookchem.com Steam distillation is another technique that can be employed, particularly for separating furfural from polymeric impurities. google.com
The isolation of intermediates, such as aminofuran precursors, may require specific techniques to prevent degradation. For instance, stopping a reaction after a short period or using very mild conditions can allow for the isolation of an intermediate from the reaction mixture.
The following table summarizes various purification techniques applicable to furfural derivatives and related amino compounds.
| Technique | Description | Application |
| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. | General purification of synthetic furan products and intermediates. |
| Preparative HPLC | A high-resolution chromatographic technique used for isolating pure compounds from mixtures. | Isolation of highly pure furan derivatives. |
| Liquid Chromatography with Silicate-based Phase | Utilizes a silicate (B1173343) stationary phase and an organic acid mobile phase for purification. | Purification of furfural derivatives, preventing thermal decomposition. google.com |
| Adsorption on Activated Carbon | The target compound is adsorbed onto activated carbon and then desorbed with a solvent. | Separation of furfurals from reaction mixtures, particularly from biomass conversion. googleapis.com |
| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point of the compound. | Purification of furfural, often with Na₂CO₃ to neutralize acids. lookchem.com |
| Steam Distillation | Separation of volatile compounds by passing steam through the mixture. | Purification of furfural from non-volatile polymeric impurities. google.com |
Condensation Reactions Involving the Aldehyde Moiety
The aldehyde group in 2-Furancarboxaldehyde, 4-amino- is a primary site for a variety of condensation reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental to the synthesis of a wide range of heterocyclic and acyclic compounds with potential applications in medicinal chemistry and materials science.
The reaction of the aldehyde group of 2-Furancarboxaldehyde, 4-amino- with primary amines is a classic example of a condensation reaction that yields Schiff bases, also known as imines. This transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. The general reaction is depicted below:
R-NH₂ + OHC-C₄H₂O-NH₂ → R-N=CH-C₄H₂O-NH₂ + H₂O
The resulting Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are often colored compounds. The formation of these products can be readily monitored by spectroscopic techniques such as UV-Vis and NMR spectroscopy.
The formation of Schiff bases from 2-Furancarboxaldehyde, 4-amino- is a reversible process, and the position of the equilibrium is influenced by several factors, including the nature of the amine, the solvent, and the pH of the reaction medium. Kinetic studies are crucial for understanding the reaction mechanism and optimizing the conditions for high yields of the desired imine.
The reaction typically follows second-order kinetics, being first order with respect to both the aldehyde and the amine. The rate-determining step is usually the dehydration of the intermediate carbinolamine. The presence of an acid or base catalyst can significantly accelerate the reaction rate.
Table 1: Kinetic Data for Schiff Base Formation
| Amine | Solvent | Catalyst | Rate Constant (k) | Reference |
| Aniline | Ethanol | Acetic Acid | 1.2 x 10⁻³ M⁻¹s⁻¹ | Fictional Data |
| p-Toluidine | Methanol | None | 5.8 x 10⁻⁴ M⁻¹s⁻¹ | Fictional Data |
| Benzylamine | Dioxane | p-TsOH | 2.5 x 10⁻³ M⁻¹s⁻¹ | Fictional Data |
This table presents fictional data for illustrative purposes.
The electronic and steric properties of the substituents on both the furan ring and the reacting amine have a profound impact on the rate and equilibrium of imine formation. Electron-donating groups on the amine generally increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups on the amine decrease its reactivity.
The reaction conditions, such as temperature and solvent polarity, also play a critical role. Higher temperatures generally favor the forward reaction by facilitating the removal of water. The choice of solvent can influence the solubility of the reactants and the stability of the transition state.
Similar to the reaction with primary amines, 2-Furancarboxaldehyde, 4-amino- readily condenses with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. These reactions are also reversible and are typically carried out in an acidic medium to catalyze the dehydration step.
Furthermore, the reaction with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. The formation of hydrazones and semicarbazones is often used for the characterization and purification of aldehydes.
While the primary focus is often on the reactions of the aldehyde with nitrogen nucleophiles, it can also participate in carbon-carbon bond-forming reactions. The Aldol condensation, involving the reaction with an enolate or enol, and the Knoevenagel condensation, with active methylene (B1212753) compounds, are potential pathways for further functionalization. However, the presence of the amino group can complicate these reactions, and careful control of the reaction conditions is necessary to achieve the desired products.
Formation of Schiff Bases and Imines with Various Amines
Reactions of the Amino Group
The amino group at the 4-position of the furan ring is also a site of significant reactivity. It can undergo a variety of transformations, including acylation, alkylation, and diazotization, providing further avenues for the synthesis of diverse derivatives. The interplay between the reactivity of the amino group and the aldehyde group is a key feature of the chemistry of this compound.
Nucleophilic Acylation and Alkylation
The primary amino group at the C4 position of the furan ring is a key site for nucleophilic reactions, readily undergoing both acylation and alkylation.
Nucleophilic Acylation: The amino group reacts with various acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids activated by coupling agents, to form the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comopenstax.orglibretexts.org The general process involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. masterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct coupling with carboxylic acids by converting the hydroxyl group of the acid into a better leaving group. libretexts.orgpressbooks.pub
N-Alkylation: The amino group can also be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines. A more controlled method is "hydrogen borrowing" or "hydrogen autotransfer" catalysis, where an alcohol serves as the alkylating agent, producing water as the only byproduct. researchgate.net Alternatively, a designed synthetic route can achieve selective N-alkylation by first performing a coupling reaction to form an amide, followed by reduction. nih.gov
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl Chloride | N-(4-formylfuran-3-yl)acetamide | Base (e.g., Pyridine) |
| Acylation | Acetic Anhydride (B1165640) | N-(4-formylfuran-3-yl)acetamide | Mild heating |
| Acylation | Carboxylic Acid / DCC | N-acyl-4-amino-2-furancarboxaldehyde | Organic solvent |
| Alkylation | Methyl Iodide | 4-(methylamino)-2-furancarboxaldehyde | Base |
| Reductive Amination | Acetone, NaBH₃CN | 4-(isopropylamino)-2-furancarboxaldehyde | Acidic or neutral pH |
Formation of Amides and Other Nitrogen-Containing Functionalities
The dual functionality of 2-Furancarboxaldehyde, 4-amino- allows for the formation of a variety of nitrogen-containing derivatives. The amino group can form amides as described above nih.govsphinxsai.com, while the aldehyde group is reactive towards amines, forming imines (Schiff bases). nih.gov
The reaction between the C2-aldehyde and a primary amine (R'-NH₂) results in the formation of a C=N double bond, yielding a Schiff base. nih.govresearchgate.net This condensation reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. youtube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comyoutube.com Similarly, the amino group of the title compound can react with external aldehydes or ketones to form the corresponding imine.
Heterocyclization Reactions Involving the Amino Group
The amino group is a key functional handle for constructing new heterocyclic rings fused to or substituted on the furan core.
A prominent example is the Paal-Knorr synthesis , where the primary amino group can react with a 1,4-dicarbonyl compound to form a substituted pyrrole (B145914). wikipedia.orgalfa-chemistry.comorganic-chemistry.org This acid-catalyzed condensation involves the formation of two C-N bonds through the attack of the amine on both carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.comorganic-chemistry.org
Furthermore, the initial formation of a Schiff base can be the first step in a sequence leading to more complex heterocycles. For instance, reaction with bifunctional reagents can lead to the construction of various nitrogen-containing ring systems. The specific reaction pathways and resulting structures depend on the nature of the co-reactant.
| Reaction Name | Reagent | Resulting Heterocycle | Description |
| Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione | N-(4-formylfuran-3-yl)-2,5-dimethylpyrrole | Condensation of the primary amine with a 1,4-diketone to form a pyrrole ring. wikipedia.orgorganic-chemistry.org |
| Schiff Base Cyclization | o-Phenylenediamine | Benzimidazole derivative | Initial imine formation followed by intramolecular cyclization. |
Reactivity of the Furan Ring System
The furan ring itself is an electron-rich aromatic system, susceptible to both electrophilic attack and, under certain conditions, ring-opening transformations. youtube.commdpi.com
Electrophilic Aromatic Substitution Pathways
The furan ring readily undergoes electrophilic aromatic substitution (EAS). The outcome of the substitution on 2-Furancarboxaldehyde, 4-amino- is dictated by the combined electronic effects of the substituents. The 4-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C3 and C5 positions. The 2-carboxaldehyde group is a deactivating group and directs to the meta position (C4).
The strong activating effect of the amino group dominates, making the C5 position the most favorable site for electrophilic attack. The C3 position is sterically hindered and electronically less favored. Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at the C5 position. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. rsc.org
Nucleophilic Additions and Ring Transformations
While the furan ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the aldehyde at C2 is a prime site for nucleophilic addition.
Nucleophilic Addition to the Aldehyde: The carbonyl group undergoes typical aldehyde reactions. The Henry reaction (or nitro-aldol reaction) with nitroalkanes (e.g., nitromethane) in the presence of a base yields a β-nitro alcohol. organic-chemistry.orgyoutube.com This adduct can be further transformed, for example, by reducing the nitro group to an amine or by dehydration to a nitroalkene. youtube.comresearchgate.net
Ring Transformations: The furan ring can undergo cleavage under various conditions. Acid-catalyzed polymerization of furfuryl alcohol, a related compound, is known to be accompanied by ring-opening reactions that yield levulinic acid derivatives. mdpi.com Similarly, catalytic hydrogenation at high temperatures or pressures can lead to ring-opened products like pentanols and other linear compounds, which are valuable as biofuels and chemical intermediates. researchgate.netosti.gov The specific products depend on the catalyst and reaction conditions employed. researchgate.net
Multi-Component Reactions and Cascade Processes Utilizing 2-Furancarboxaldehyde, 4-amino-
The bifunctional nature of 2-Furancarboxaldehyde, 4-amino- makes it an ideal substrate for multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. caltech.edubeilstein-journals.org
The Ugi four-component reaction (U-4CR) is a prime example. wikipedia.orgorganic-chemistry.org In a classical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org 2-Furancarboxaldehyde, 4-amino- can uniquely serve as both the aldehyde and the amine component. This could lead to an intramolecular Ugi reaction if a suitable carboxylic acid and isocyanide are present, potentially forming macrocyclic structures. Alternatively, it could undergo polymerization or participate in a Ugi five-center-four-component (U-5C-4CR) reaction, where an amino acid acts as the bifunctional amine-acid component. mdpi.comnih.gov
Another relevant MCR is the Strecker reaction , which synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source (like KCN or TMSCN). nih.gov The aldehyde group of the title compound can react with an external amine and cyanide, or the internal amino group could potentially participate in more complex variations of this reaction.
These MCRs highlight the synthetic utility of 2-Furancarboxaldehyde, 4-amino- in diversity-oriented synthesis to quickly generate libraries of complex, drug-like molecules. researchgate.net
Derivatization Strategies and Applications in Analytical Chemistry
Derivatization for Enhanced Chromatographic Analysis
Derivatization is frequently employed to improve the chromatographic behavior and detection sensitivity of analytes. academicjournals.orgactascientific.com This is particularly relevant for compounds that may lack volatility for gas chromatography or a strong chromophore for UV detection in liquid chromatography. academicjournals.orgactascientific.com
Pre-column derivatization involves modifying the analyte before its introduction into the liquid chromatography system. actascientific.comactascientific.com This approach is widely used for amino acids and other compounds containing primary and secondary amines to enhance their detection by ultraviolet (UV) or fluorescence detectors. actascientific.comactascientific.comyoutube.com
Several reagents are commonly used for the pre-column derivatization of amino groups, including:
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govsci-hub.box This method is known for its speed and sensitivity. nih.govsci-hub.box However, the resulting derivatives can be unstable, often necessitating automated online derivatization. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent adducts. nih.govsci-hub.box This reagent offers high sensitivity but may require an extraction step to remove excess reagent and byproducts. sci-hub.box
Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines to yield highly fluorescent and stable derivatives. nih.govsci-hub.box The dansyl-Cl method is robust and allows for the reliable quantification of a wide range of amino acids. nih.gov
Phenylisothiocyanate (PITC): PITC derivatization is suitable for UV detection. While less sensitive than fluorescence-based methods, it is a reliable technique often used when sample availability is not a limiting factor. nih.govsci-hub.box
The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For LC-MS/MS analysis, derivatization can improve ionization efficiency and provide specific fragmentation patterns, enhancing the selectivity of the method. academicjournals.org
Table 1: Comparison of Pre-column Derivatization Reagents for HPLC
| Reagent | Target Group | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, fast reaction | Unstable derivatives, does not react with secondary amines |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity, stable derivatives | May require extraction, potential for quenching with certain amino acids |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity, stable derivatives | |
| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV | Reliable | Lower sensitivity compared to fluorescence methods |
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of polar analytes like amino compounds. sigmaaldrich.commdpi.com The process involves replacing active hydrogens on functional groups such as -NH2 with nonpolar moieties. sigmaaldrich.com
A common approach for derivatizing compounds with amino and other polar functional groups is a two-step process:
Esterification: The carboxylic acid group (if present) is converted to an ester, typically a methyl ester, by reacting with an acidic solution of methanol. mdpi.com
Acylation or Silylation: The amino, hydroxyl, and thiol groups are then derivatized.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comresearchgate.net TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to introduce a pentafluoropropionyl group. mdpi.com
A two-step derivatization using trimethylsilyl (TMS) and trifluoroacyl (TFA) has been developed for the simultaneous analysis of organic and amino acids. nih.gov This involves silylation of carboxylic groups followed by trifluoroacylation of amino groups. nih.gov The resulting derivatives are then analyzed by GC-MS in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds
| Reagent | Abbreviation | Target Functional Groups | Derivative Group | Key Features |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | TBDMS | Forms stable derivatives |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | TMS | Common silylating agent |
| Pentafluoropropionic anhydride | PFPA | -NH2, -OH | PFP | Used in two-step derivatization |
| N-methyl-N-(trimethylsilyl-trifluoroacetamide) | -COOH | TMS | Silylates carboxylic groups | |
| N-methyl-bis-trifluoroacetamide | -NH2 | TFA | Trifluoroacylates amino groups |
Derivatization for Spectroscopic Probes and Tags
The reactive amino group of 4-amino-2-furancarboxaldehyde makes it a candidate for derivatization with fluorescent tags for use as spectroscopic probes. This approach is valuable for visualizing and tracking molecules in biological systems. nih.govresearchgate.net
Fluorescent labeling can be achieved by reacting the amino group with a dye that has a reactive moiety, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. The aldehyde group on the furan (B31954) ring could potentially be used for specific "aldehyde-tag" labeling techniques. nih.gov This method involves the genetic incorporation of an aldehyde-containing sequence into a protein, which can then be specifically labeled with a hydrazine- or hydroxylamine-functionalized fluorescent dye. nih.gov
Nitrobenzoxadiazole (NBD) is a small, environmentally sensitive fluorophore that can be attached to amino acids to create fluorescent probes for real-time imaging in biological systems. nih.gov These NBD-labeled amino acids have been used to visualize amino acid transport in plants. nih.gov
Methods for Quantitative Analysis of Derivatives
The quantitative analysis of derivatized 4-amino-2-furancarboxaldehyde would rely on the detection method coupled with the chromatographic separation.
HPLC with UV or Fluorescence Detection: For derivatives formed using reagents like PITC, DNS-Cl, FMOC-Cl, or OPA, quantification is performed by creating a calibration curve using standards of the derivatized analyte. nih.govsci-hub.box The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. nih.govsci-hub.box
LC-MS/MS and GC-MS: Mass spectrometry-based methods offer high selectivity and sensitivity. Quantification is typically achieved using stable isotope-labeled internal standards. mdpi.comnih.gov A known amount of the isotopically labeled analog of the analyte is added to the sample before processing. The ratio of the peak area of the native analyte to the internal standard is then used to construct a calibration curve and accurately quantify the analyte, correcting for any losses during sample preparation and analysis. mdpi.comnih.gov Selective ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS further enhances the specificity and sensitivity of the quantification. nih.govnih.gov
The development of a quantitative method requires careful validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Coordination Chemistry and Metal Complexation Utilizing 2 Furancarboxaldehyde, 4 Amino Derived Ligands
Design and Synthesis of Schiff Base Ligands Incorporating 2-Furancarboxaldehyde, 4-amino-
The primary amine and aldehyde functionalities of 2-Furancarboxaldehyde, 4-amino- make it an ideal candidate for Schiff base condensation reactions. iosrjournals.org This simple yet powerful reaction involves the condensation of a primary amine with an aldehyde or ketone to form a characteristic azomethine or imine group (-C=N-). iosrjournals.orgnih.gov This versatility allows for the construction of a variety of ligand architectures.
Mono- and Polydentate Ligand Architectures
Schiff base ligands derived from 2-Furancarboxaldehyde, 4-amino- can be designed to be monodentate, binding to a metal center through a single donor atom, or polydentate, possessing multiple donor sites. libretexts.orglibretexts.orgyoutube.com Polydentate ligands are often referred to as chelating agents, as they can form stable ring structures with the metal ion, a phenomenon known as the chelate effect. libretexts.org
The synthesis of these ligands typically involves a straightforward condensation reaction between 2-Furancarboxaldehyde, 4-amino- and a suitable primary amine or aldehyde/ketone under specific conditions, often with acid or base catalysis or the application of heat. iosrjournals.org For instance, new Schiff bases have been synthesized by reacting various aldehydes and amines using a magnetic stirrer method, resulting in colored, solid products with sharp melting points. iosrjournals.org The denticity of the resulting ligand is determined by the number and nature of the donor atoms present in the reacting partner. For example, a reaction with a simple monoamine would likely yield a bidentate ligand, coordinating through the imine nitrogen and another donor atom on the aromatic ring. Conversely, reacting 2-Furancarboxaldehyde, 4-amino- with a diamine or a molecule containing multiple donor groups can lead to the formation of tri-, tetra-, or even higher polydentate ligands. libretexts.orgnih.gov
Macrocyclic Ligand Synthesis from 2-Furancarboxaldehyde, 4-amino- Precursors
A particularly interesting class of polydentate ligands are macrocycles, which are large cyclic molecules containing nine or more atoms, including at least three donor atoms. wikipedia.org The synthesis of macrocyclic ligands often benefits from the "macrocyclic effect," which describes the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic counterparts. wikipedia.org This increased stability is attributed to a favorable entropy change and the pre-organized nature of the ligand. wikipedia.org
The synthesis of macrocyclic ligands from 2-Furancarboxaldehyde, 4-amino- precursors can be achieved through template reactions, where a metal ion directs the cyclization process. wikipedia.org For example, the condensation of a dialdehyde (B1249045) with a diamine in the presence of a suitable metal ion can lead to the formation of a macrocyclic Schiff base complex. While specific examples utilizing 2-Furancarboxaldehyde, 4-amino- in macrocyclic synthesis are not extensively detailed in the provided results, the principles of macrocyclic synthesis, such as the Richman-Atkins method or template-assisted cyclizations, could be applied. wikipedia.orgnih.gov These methods often involve the reaction of precursor molecules that can form the macrocyclic ring structure upon condensation. nih.gov
Synthesis and Characterization Methodologies of Metal Complexes
The Schiff base ligands derived from 2-Furancarboxaldehyde, 4-amino- readily form complexes with a variety of metal ions. The synthesis of these complexes typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. ijapbc.comresearchgate.net
Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))
A significant body of research focuses on the complexation of Schiff base ligands derived from furan-containing compounds with first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.govnih.govresearchgate.netchemmethod.comnih.govsemanticscholar.orgresearchgate.netnih.govfrontiersin.org These complexes are often synthesized by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium. ijapbc.comresearchgate.netresearchgate.net
The resulting metal complexes are characterized by a range of physicochemical and spectroscopic techniques to determine their structure and properties. These methods include:
Elemental Analysis: To confirm the stoichiometry of the complex. ijapbc.comresearchgate.netnih.gov
Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. ijapbc.comfrontiersin.org
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center. researchgate.netnih.govnih.gov
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the stretching frequency of the azomethine group (C=N) in the complex compared to the free ligand is a strong indication of its involvement in coordination. ijapbc.comchemmethod.comnih.gov
Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer its geometry. ijapbc.comresearchgate.netchemmethod.comnih.gov For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes can suggest tetrahedral, square planar, or octahedral geometries. ijapbc.comnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in the complex. nih.gov
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. ijapbc.comresearchgate.net
X-ray Diffraction (XRD): Powder XRD can be used to assess the crystalline nature of the complexes, while single-crystal XRD provides the most definitive structural information, including bond lengths and angles. researchgate.netfrontiersin.orgnih.gov
| Metal Ion | Ligand Type | Proposed Geometry | Key Spectroscopic Features | References |
|---|---|---|---|---|
| Co(II) | Tridentate Schiff Base | Octahedral/Tetrahedral | Shift in ν(C=N) in IR; d-d transitions in UV-Vis | nih.govijapbc.comresearchgate.netsemanticscholar.orgnih.gov |
| Ni(II) | Tridentate/Tetradentate Schiff Base | Octahedral/Square Planar | Shift in ν(C=N) in IR; Diamagnetic for square planar | nih.govijapbc.comresearchgate.netnih.govnih.gov |
| Cu(II) | Tridentate/Bidentate Schiff Base | Distorted Octahedral/Square Planar | Shift in ν(C=N) in IR; Broad d-d transitions in UV-Vis | nih.govijapbc.comresearchgate.netnih.govsemanticscholar.orgresearchgate.netnih.gov |
| Zn(II) | Tridentate/Bidentate Schiff Base | Tetrahedral | Shift in ν(C=N) in IR; Diamagnetic, studied by NMR | ijapbc.comresearchgate.netfrontiersin.org |
Complexation with Lanthanides and Other Metal Ions
The coordination chemistry of Schiff base ligands extends beyond transition metals to include lanthanides and other metal ions. chemmethod.comresearchgate.netnih.gov Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. nih.gov
The synthesis of lanthanide complexes with Schiff bases derived from 2-Furancarboxaldehyde, 4-amino- would typically involve the reaction of the ligand with a lanthanide salt, such as a chloride or nitrate, in a suitable solvent. chemmethod.comnih.gov Characterization techniques similar to those used for transition metal complexes are employed, with a particular emphasis on luminescence spectroscopy for lanthanide complexes. nih.gov For example, the luminescence spectra and lifetimes of Eu(III) excited states can provide insights into the coordination environment of the metal ion. nih.gov
Studies on lanthanide complexes with Schiff bases derived from other aldehydes have shown that the ligands can act as bidentate or tridentate donors. researchgate.netnih.gov The coordination sphere of the lanthanide ion is often completed by solvent molecules or counter-ions, leading to high coordination numbers, such as eight or nine. nih.gov
Theoretical Studies on Coordination Modes and Geometries in Metal Complexes
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the coordination modes and geometries of metal complexes. mdpi.comresearchgate.net These theoretical studies can complement experimental data and provide insights into the electronic structure and bonding within the complexes.
For metal complexes of Schiff bases derived from 2-Furancarboxaldehyde, 4-amino-, DFT calculations can be used to:
Calculate vibrational frequencies: The calculated IR spectra can be compared with experimental data to confirm the coordination of the ligand. nih.gov
Analyze the electronic properties: Calculations of molecular orbitals (HOMO-LUMO) and natural population analysis can provide information about the nature of the metal-ligand bond and the charge distribution within the complex. mdpi.comresearchgate.net
Predict electronic spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectra of the complexes, aiding in the assignment of electronic transitions. frontiersin.org
Ligand Field Theory and Molecular Orbital Analysis in Complexes
Ligand Field Theory (LFT) provides a quantum mechanical description of the electronic structure of transition metal complexes. It is an extension of molecular orbital theory, focusing on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. wordpress.comdalalinstitute.com For a hypothetical complex of a ligand derived from 2-Furancarboxaldehyde, 4-amino-, LFT would be crucial in explaining its magnetic properties, electronic spectra, and bonding characteristics.
The Schiff base ligand, formed from the condensation of 2-Furancarboxaldehyde and a 4-amino-substituted precursor, would typically coordinate to a metal ion through the azomethine nitrogen and potentially another donor atom, such as the furan (B31954) oxygen or a substituent on the amino group. This chelation creates a specific geometric arrangement of ligands around the central metal ion (e.g., octahedral, tetrahedral, or square planar), which dictates the splitting of the metal's d-orbitals into different energy levels.
The magnitude of this splitting, denoted as Δ (e.g., Δo for octahedral complexes), is influenced by the nature of the metal ion, its oxidation state, and the field strength of the coordinating ligands. Spectroscopic techniques, particularly UV-Visible spectroscopy, are employed to determine the d-d electronic transitions and thereby calculate the ligand field parameters such as Δ, the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). These parameters provide insights into the covalency of the metal-ligand bond. For instance, in a study of metal complexes with a Schiff base derived from 2-furancarboxaldehyde and 4-aminobenzene sulfonamide, the electronic spectra and magnetic susceptibility measurements were used to propose octahedral or square planar geometries for the complexes. iosrjournals.org
Molecular Orbital (MO) theory offers a more comprehensive picture of bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. An MO diagram for a complex with a 2-Furancarboxaldehyde, 4-amino- derived ligand would illustrate the σ- and π-bonding interactions. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are of particular interest as they govern the reactivity and electronic properties of the complex. For example, computational studies on various Schiff base complexes have utilized MO analysis to understand their electronic structure and reactivity. nih.gov
A representative table of ligand field parameters for analogous furan-containing Schiff base complexes is presented below to illustrate the type of data that would be sought for the target compounds.
| Complex | Geometry | d-d transition (cm⁻¹) | Δo (cm⁻¹) | B (cm⁻¹) | β |
| [Co(L)₂(H₂O)₂] | Octahedral | ν₁, ν₃ | - | - | - |
| [Ni(L)₂(H₂O)₂] | Octahedral | ν₁, ν₂, ν₃ | - | - | - |
| [Cu(L)₂(H₂O)₂] | Distorted Octahedral | - | - | - | |
| Note: 'L' represents a Schiff base ligand analogous to that derived from 2-Furancarboxaldehyde, 4-amino-. Specific values are highly dependent on the exact ligand structure and the metal ion, and are not available for the requested compound. |
Computational Prediction of Complex Stability and Reactivity
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the stability and reactivity of metal complexes. nih.govnih.govresearchgate.net These theoretical studies can provide valuable information on optimized geometries, bond lengths, bond angles, and electronic properties.
For a complex with a ligand derived from 2-Furancarboxaldehyde, 4-amino-, DFT calculations would be employed to:
Determine the most stable geometry: By calculating the energies of different possible isomers (e.g., cis/trans) and coordination geometries (e.g., tetrahedral vs. square planar for a four-coordinate complex), the most thermodynamically stable structure can be identified.
Analyze the electronic structure: DFT calculations can generate molecular orbital diagrams, detailing the composition and energy levels of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the complex's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Predict stability constants: While direct calculation of stability constants is complex, computational methods can be used to estimate the binding energies between the metal ion and the ligand, providing a relative measure of complex stability. d-nb.info
Simulate spectroscopic properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to validate the computed structure.
The reactivity of the complexes, such as their propensity to undergo ligand substitution or redox reactions, can also be inferred from the computed electronic structure and properties like electron affinity and ionization potential.
Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for such complexes.
| Complex | Point Group | M-N Bond Length (Å) | M-O Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| [M(L)₂] | C₂ | - | - | - | - | - |
| Note: 'M' represents a transition metal ion and 'L' is the Schiff base ligand. The values are placeholders as specific computational data for the requested compound is not available. |
Theoretical and Computational Chemistry Studies of 2 Furancarboxaldehyde, 4 Amino
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and predict the properties of molecules. For 2-Furancarboxaldehyde, 4-amino-, these studies illuminate its electronic nature, structural possibilities, and spectroscopic characteristics.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
The electronic structure of a molecule dictates its chemical behavior. Computational analyses reveal the distribution of electrons within 2-Furancarboxaldehyde, 4-amino-, highlighting regions of high and low electron density. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
| Orbital | Description |
| HOMO | The highest energy molecular orbital containing electrons. It represents the ability of the molecule to donate electrons in a chemical reaction. |
| LUMO | The lowest energy molecular orbital that is empty. It represents the ability of the molecule to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |
Calculated frontier molecular orbitals and their energies are often determined using methods like Density Functional Theory (DFT). For instance, calculations can be performed at a specific level of theory, such as M06-2X/6-311G(d,p)//M06-2X/6-311+G(d,p), to visualize the isosurfaces and determine the energy levels of these orbitals. researchgate.net
Tautomerism and Isomerism of 2-Furancarboxaldehyde, 4-amino-
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.orgvaia.com For 2-Furancarboxaldehyde, 4-amino-, the presence of both an amino group and a carbonyl group allows for the possibility of keto-enol and imine-enamine tautomerism. libretexts.orglibretexts.org
Keto-Enol Tautomerism: This involves the interconversion between the standard carbonyl (keto) form and a form containing a hydroxyl group and a carbon-carbon double bond (enol). libretexts.org
Imine-Enamine Tautomerism: This is an equilibrium between an imine (containing a carbon-nitrogen double bond) and an enamine (an amine attached to a double-bonded carbon). libretexts.org
Computational methods can predict the relative stabilities of these different tautomeric and isomeric forms by calculating their energies. This helps in understanding which form is likely to predominate under various conditions. The stability of different isomers, such as the E and Z isomers of imine derivatives, can also be assessed through crystallographic analysis and computational modeling. researchgate.net
Vibrational Spectroscopy Prediction and Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms within a molecule. mdpi.com Computational chemistry can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov
By performing calculations, often using DFT methods, a theoretical vibrational spectrum can be generated. gre.ac.uk This predicted spectrum can then be compared with experimental data to:
Confirm the structure of the synthesized compound.
Assign specific vibrational modes to observed spectral bands.
Understand the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. gre.ac.uk
| Vibrational Mode | Description |
| Stretching | Changes in the inter-atomic distance along the bond axis. |
| Bending | Changes in the angle between two bonds. |
| Torsional | Twisting motion around a bond. |
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For 2-Furancarboxaldehyde, 4-amino-, these studies can predict how it will react with other molecules and the energetic feasibility of different reaction routes.
Transition State Characterization and Reaction Pathway Elucidation
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Computational models can locate and characterize the geometry and energy of these transition states. This information is crucial for determining the activation energy of a reaction, which in turn dictates the reaction rate.
By mapping the potential energy surface, computational chemists can elucidate the entire reaction pathway, identifying any intermediates and the sequence of bond-breaking and bond-forming events.
Solvent Effects on Reactivity via Computational Models
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can simulate the effect of different solvents on the reactivity of 2-Furancarboxaldehyde, 4-amino-. rsc.org
These models, which can be either explicit (including individual solvent molecules) or implicit (treating the solvent as a continuous medium), can predict how the solvent will stabilize or destabilize the reactants, transition states, and products. This allows for a more accurate prediction of reaction thermodynamics and kinetics in a condensed phase.
Molecular Dynamics Simulations to Understand Conformation and Dynamics
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the conformational landscape and dynamic behavior of molecules, including furan (B31954) derivatives. While specific MD studies focusing exclusively on 2-Furancarboxaldehyde, 4-amino- are not extensively documented in publicly available literature, the principles and methodologies applied to similar systems provide a strong framework for understanding its likely behavior.
MD simulations for a molecule like 2-Furancarboxaldehyde, 4-amino- would typically involve the following steps:
Force Field Parameterization: A suitable force field, such as Martini 3, would be chosen and parameterized for the specific atoms and bond types present in the molecule. nih.gov This involves assigning parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).
System Setup: The molecule would be placed in a simulation box, typically solvated with water or another appropriate solvent to mimic experimental conditions. Ions may be added to neutralize the system and maintain a desired ionic strength.
Simulation Execution: The simulation would be run for a duration sufficient to sample a wide range of conformational states, often on the order of microseconds. nih.gov This involves solving Newton's equations of motion for each atom in the system at discrete time steps.
Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, is then analyzed to extract information about the molecule's conformational preferences, flexibility, and interactions with its environment.
For 2-Furancarboxaldehyde, 4-amino-, MD simulations could elucidate several key aspects:
Rotational Barriers: The energy barriers associated with the rotation of the carboxaldehyde and amino groups relative to the furan ring could be calculated. This would reveal the most stable conformations and the likelihood of interconversion between different rotamers.
Solvent Effects: The simulations would show how solvent molecules arrange around the solute and how these interactions influence its conformation and dynamics.
Flexibility and Dynamics: The flexibility of different parts of the molecule can be quantified by analyzing the root-mean-square fluctuations (RMSF) of atomic positions. This would highlight which regions of the molecule are more rigid or flexible.
Insights from such simulations are crucial for understanding how 2-Furancarboxaldehyde, 4-amino- might interact with biological targets or participate in chemical reactions. While direct experimental data on the conformational dynamics of this specific compound is scarce, MD simulations offer a powerful predictive tool.
Advanced Computational Methodologies Applied to Furan Systems
The study of furan and its derivatives has been significantly advanced by a variety of computational methodologies, providing deep insights into their electronic structure, reactivity, and properties. These methods range from quantum mechanical calculations to sophisticated molecular modeling techniques.
Quantum Chemical Studies:
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic properties of furan systems. researchgate.netresearchgate.net These methods can accurately predict a range of molecular properties:
Enthalpy of Formation and Stability: Calculations can determine the relative stability of different furan isomers and substituted derivatives. For instance, furan is known to be a highly stable isomer among C4H4O compounds. researchgate.net
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy, often showing good agreement with experimental data. researchgate.net
Spectroscopic Properties: Infrared (IR) spectra and rotational constants can be computationally determined, aiding in the identification and characterization of these molecules. researchgate.net
Electronic Properties: The distribution of electron density, dipole moments, and molecular orbitals can be visualized and quantified, providing insights into reactivity and intermolecular interactions. researchgate.netresearchgate.net
Recent studies have employed DFT to investigate the formation of furan and its derivatives in food processing, highlighting the power of these methods in understanding complex reaction mechanisms. researchgate.net
Structure-Activity Relationship (SAR) Studies:
Computational methods are also instrumental in establishing structure-activity relationships for furan-containing compounds. By calculating various molecular descriptors, researchers can build predictive models for biological activity. For example, semi-empirical ab initio methods have been used to classify furan and thiophene (B33073) derivatives based on their pharmacological properties. nih.gov These studies often correlate calculated structural parameters with experimental data, such as HPLC retention times and biological activity assays. nih.gov
Molecular Modeling and Docking:
In the context of drug discovery and materials science, molecular modeling techniques, including docking studies, are invaluable. These methods can predict how a furan derivative might bind to a biological target, such as an enzyme or receptor. For instance, molecular modeling has been used to identify novel herbicidal lead structures based on a hexahydrofuro[3,4-b]furan scaffold. nih.gov Such studies guide the synthesis of new compounds with improved efficacy. nih.gov
Advanced Applications in Materials Science:
The unique electronic and structural properties of furans make them attractive for applications in advanced materials. Computational studies have explored the impact of furan substitution on the optoelectronic properties of organic light-emitting transistor materials. github.io These studies have shown that the introduction of furan rings can significantly influence molecular planarity, charge transport, and photoluminescence, offering a route to fine-tune the performance of these materials. github.io
The synergy between these advanced computational methodologies provides a comprehensive understanding of furan systems, from their fundamental chemical properties to their potential applications in various scientific fields.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Spectroscopic Techniques (Focus on Methodologies, not specific data)
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of a compound. They provide detailed information on the connectivity of atoms, the types of functional groups present, and the nature of electronic transitions within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For 2-Furancarboxaldehyde, 4-amino-, both ¹H and ¹³C NMR would be employed to map the complete carbon-hydrogen framework.
¹H NMR: This technique would identify all unique proton environments in the molecule. The chemical shifts (δ) of the furan (B31954) ring protons and the aldehyde proton would provide initial evidence of the structure. chemicalbook.comstackexchange.com The presence of the amino group (-NH₂) would be confirmed by a characteristic signal, which may be broad and its chemical shift dependent on solvent and concentration. Coupling constants (J) between adjacent protons on the furan ring would be critical in confirming the substitution pattern (i.e., the relative positions of the aldehyde and amino groups). stackexchange.com
¹³C NMR: This spectrum would reveal the number of unique carbon atoms and their chemical environment. nih.gov The carbonyl carbon of the aldehyde group would appear at a characteristic downfield shift (typically >170 ppm). nih.gov The carbons of the furan ring and the carbon bearing the amino group would have distinct chemical shifts, providing further structural confirmation.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and establish through-bond connectivity, leaving no ambiguity in the final structural assignment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comhmdb.ca
FT-IR Spectroscopy: An FT-IR spectrum of 2-Furancarboxaldehyde, 4-amino- would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine, the C-H stretching of the furan ring and aldehyde, the strong C=O stretching of the aldehyde, and the C=C and C-O-C stretching vibrations of the furan ring. nih.govnist.gov The position and shape of the N-H bands can also provide information on hydrogen bonding. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. cas.org Aromatic ring vibrations and symmetric stretches often produce strong Raman signals. For this compound, the furan ring modes would be particularly active. The technique is especially useful for studying coordination if the compound is used as a ligand, as changes in vibrational frequencies upon binding to a metal ion can be readily monitored.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Amino) | 3300 - 3500 | FT-IR, Raman |
| C-H Stretch (Aromatic/Aldehyde) | 3000 - 3100 | FT-IR, Raman |
| C=O Stretch (Aldehyde) | 1680 - 1715 | FT-IR, Raman |
| C=C Stretch (Furan Ring) | 1500 - 1600 | FT-IR, Raman |
| C-N Stretch (Amino) | 1250 - 1350 | FT-IR |
| C-O-C Stretch (Furan Ring) | 1000 - 1300 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mdpi.com For 2-Furancarboxaldehyde, 4-amino-, the spectrum would be characterized by absorption bands arising from π → π* transitions associated with the conjugated furan system and n → π* transitions from the carbonyl and amino groups. researchgate.netacs.org The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift compared to the parent furfural (B47365) molecule. This technique is highly effective for quantitative analysis and for studying the formation of metal complexes, as coordination often leads to significant shifts in the absorption maxima. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov For 2-Furancarboxaldehyde, 4-amino-, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₅H₅NO₂). cymitquimica.com Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., using tandem MS/MS), a characteristic fragmentation pattern can be obtained. nih.gov Analyzing these fragments helps to confirm the molecular structure pieced together by other spectroscopic methods.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of a non-volatile compound and for quantitative analysis. sielc.com A robust HPLC method would be developed to separate 2-Furancarboxaldehyde, 4-amino- from any potential impurities.
Method Development: This involves selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a mixture of water/acetonitrile or water/methanol with potential pH modifiers) to achieve good peak shape and resolution. sielc.comresearchgate.net
Purity Assessment: Once a separation method is established, the purity of a synthesized batch can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Reaction Monitoring: HPLC is invaluable for tracking the progress of a synthesis. By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product can be monitored, allowing for the optimization of reaction conditions such as temperature and time. nih.gov
| Parameter | Description |
| Stationary Phase | Typically a reversed-phase column, such as C18, for separating moderately polar organic compounds. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detector set to a wavelength of maximum absorbance (λmax) for the compound, as determined by UV-Vis spectroscopy. |
| Quantitative Analysis | Performed by creating a calibration curve with standards of known concentration to determine the amount of compound in a sample. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of "2-Furancarboxaldehyde, 4-amino-", GC, particularly when coupled with mass spectrometry (GC-MS), would be instrumental in identifying and quantifying volatile products that may arise from its synthesis, degradation, or involvement in chemical reactions.
The analysis would typically involve headspace solid-phase microextraction (HS-SPME) to extract volatile analytes from a sample matrix, followed by separation on a GC column and detection by a mass spectrometer. nih.gov The choice of the stationary phase of the GC column is critical for achieving optimal separation of furan derivatives. A common choice is a non-polar or mid-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane phase, which separates compounds based on their boiling points and polarity. nih.gov
Table 1: Hypothetical GC-MS Data for Analysis of a Reaction Mixture Containing 2-Furancarboxaldehyde, 4-amino-
| Retention Time (min) | Tentative Compound Identification | Method of Identification |
| 5.8 | Furan | MS Library Match |
| 8.2 | Furfural | MS Library Match |
| 12.5 | 2-Furancarboxaldehyde, 4-amino- | Standard Injection & MS |
| 15.1 | N-(furan-2-ylmethyl)acetamide | MS Fragmentation Pattern |
This table is for illustrative purposes and does not represent actual experimental data.
X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives and Complexes
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For "2-Furancarboxaldehyde, 4-amino-", which is a solid at room temperature, and more importantly for its crystalline derivatives and metal complexes, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This data is fundamental for understanding the molecule's reactivity, physical properties, and biological activity.
The process involves growing a single crystal of the compound of interest, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.
While the crystal structure of "2-Furancarboxaldehyde, 4-amino-" itself is not detailed in the provided search results, the structures of numerous related heterocyclic compounds have been determined using this method. researchgate.netbeilstein-journals.org For example, the crystal structure of a thiophene (B33073) derivative, (E)-N'-(4-bromobenzylidene)-3-amino-4-methylthiophene-2-carbohydrazide, was determined to be in a monoclinic space group with specific unit cell dimensions. researchgate.net This type of data provides definitive proof of the compound's stereochemistry and conformation in the solid state.
Table 2: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | Cc |
| a (Å) | 38.971(6) |
| b (Å) | 4.8314(6) |
| c (Å) | 18.843(2) |
| β (°) | 109.964(4) |
| Volume (ų) | 3334.6(8) |
| Z | 8 |
Data adapted from a study on a thiophene derivative and is representative of the type of information obtained from an XRD analysis. researchgate.net
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods are highly sensitive techniques used to study the redox properties of molecules, providing insights into their electron transfer capabilities and potential involvement in redox reactions. For "2-Furancarboxaldehyde, 4-amino-", the presence of the electroactive amino group and the furan ring suggests that it will exhibit interesting electrochemical behavior. nih.gov
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry can be employed to investigate the oxidation and reduction potentials of the compound. These studies are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the compound of interest dissolved in a suitable solvent containing a supporting electrolyte.
The amino group is known to be oxidizable, and the furan ring can also undergo redox processes. The position of the amino group on the furan ring will influence the oxidation potential. Studies on other amino-substituted aromatic compounds have shown that the oxidation potential is dependent on the molecular structure and the pH of the medium. nih.gov The electrochemical oxidation of amino acids, for instance, has been studied at graphite (B72142) electrodes, revealing that amino acids like tryptophan and tyrosine, which contain aromatic rings, are oxidizable. nih.gov
While specific electrochemical data for "2-Furancarboxaldehyde, 4-amino-" is not available in the provided search results, a hypothetical data table is presented to illustrate the type of information that could be obtained.
Table 3: Hypothetical Electrochemical Data for 2-Furancarboxaldehyde, 4-amino-
| Technique | Parameter | Value (vs. Ag/AgCl) |
| Cyclic Voltammetry | Anodic Peak Potential (Epa) | +0.85 V |
| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | +0.78 V |
| Differential Pulse Voltammetry | Peak Potential (Ep) | +0.82 V |
This table is for illustrative purposes and does not represent actual experimental data.
The redox potentials obtained from such studies are valuable for understanding the compound's potential as an antioxidant, its role in biological redox processes, and for the development of electrochemical sensors.
Applications in Materials Science and Organic Functional Materials
Role of 2-Furancarboxaldehyde, 4-amino- in Polymer Chemistry
There is no specific information in the scientific literature regarding the use of 2-Furancarboxaldehyde, 4-amino- as a monomer for polycondensation or polymerization. In principle, its amino and aldehyde functionalities could allow it to participate in such reactions. For instance, the amine group could react with carboxylic acids or acyl chlorides to form polyamides, while the aldehyde could undergo condensation with active methylene (B1212753) compounds or other amines to form various polymers.
No studies have been found detailing the synthesis of functional polymers or copolymers specifically from 2-Furancarboxaldehyde, 4-amino-. Research on other furan (B31954) derivatives suggests that the incorporation of the furan ring can impart desirable properties to polymers, such as thermal stability and specific electronic characteristics.
Catalytic Applications of 2-Furancarboxaldehyde, 4-amino-Derived Ligands and Complexes
There are no published studies on the use of ligands or metal complexes derived from 2-Furancarboxaldehyde, 4-amino- in homogeneous catalysis. The nitrogen and oxygen atoms within the molecule could potentially coordinate with metal centers to form catalysts for various organic transformations.
Similarly, no research has been found on the application of 2-Furancarboxaldehyde, 4-amino- or its derivatives in heterogeneous catalysis.
Development of Chemical Sensors and Probes (Excluding Biosensors)
The strategic design of chemosensors for the selective detection of ionic species and neutral molecules is a significant area of materials science. Organic molecules featuring both a recognition site (receptor) and a signaling unit (chromophore or fluorophore) are central to the development of these sensors. While the broader class of furan-containing Schiff bases has been explored for these applications, specific research detailing the use of 2-Furancarboxaldehyde, 4-amino- as a foundational component for chemical sensors and probes is not extensively documented in current scientific literature.
However, the inherent molecular architecture of 2-Furancarboxaldehyde, 4-amino- provides a strong theoretical basis for its potential in this field. The compound possesses a furan ring, which can act as a signaling component, and two key functional groups—an aldehyde (-CHO) and an amino (-NH₂) group. These groups are ideal precursors for the synthesis of Schiff bases through condensation reactions. Schiff bases are a prominent class of ligands used in chemosensors due to the chelating environment created by the imine (-C=N-) nitrogen and other nearby heteroatoms, which can selectively bind with analytes. nih.govrsc.org
The general principle involves the synthesis of a Schiff base ligand from 2-Furancarboxaldehyde, 4-amino- and a suitable amine or carbonyl-containing compound. The interaction of this resulting ligand with a target analyte, such as a metal ion or an anion, would induce a change in its electronic properties. This change can be observed as a measurable signal, typically a color change (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). chemisgroup.usresearchgate.net Mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) are common in such systems. researchgate.netrsc.org
For instance, Schiff bases derived from other furan aldehydes, such as furfural (B47365), have been successfully employed as fluorescent probes for metal ions like Al³⁺ and Zn²⁺. researchgate.netresearchgate.netresearchgate.net These sensors operate on the principle that coordination of the metal ion to the Schiff base ligand restricts C=N isomerization and modulates the electronic state of the fluorophore, leading to a detectable "turn-on" or "turn-off" fluorescent response. researchgate.netresearchgate.net Similarly, furan-based structures have been incorporated into probes for detecting anions. nih.gov
Given these precedents, derivatives of 2-Furancarboxaldehyde, 4-amino- are hypothesized to be effective chemosensors. The furan ring and the conjugated system formed upon Schiff base formation could serve as the fluorophore, while the imine nitrogen and the furan oxygen could act as binding sites for analytes. The 4-amino group could further be functionalized to tune the electronic properties and enhance the selectivity and sensitivity of the potential sensor.
While direct experimental evidence is sparse, the potential applications can be projected based on the compound's structural characteristics.
Table 1: Potential Chemosensor Applications of 2-Furancarboxaldehyde, 4-amino- Derivatives
| Potential Analyte | Proposed Sensing Mechanism | Role of 2-Furancarboxaldehyde, 4-amino- | Potential Signal Output |
|---|---|---|---|
| Metal Cations (e.g., Al³⁺, Zn²⁺, Cu²⁺) | Chelation with the Schiff base derivative, leading to modulation of PET, ICT, or CHEF processes. | Provides the core furan ring and functional groups (aldehyde and amine) for Schiff base formation, creating N,O-donor binding sites. | Fluorometric (fluorescence enhancement or quenching) or Colorimetric (visible color change). |
Future Research Directions and Unexplored Avenues for 2 Furancarboxaldehyde, 4 Amino
Exploration of Novel Reaction Pathways and Syntheses
While the synthesis of furan (B31954) derivatives, in general, has been a subject of extensive research, the specific and efficient synthesis of 4-amino-2-furancarboxaldehyde presents ongoing challenges and opportunities. Future research will likely focus on optimizing existing synthetic routes and discovering entirely new ones.
Current synthetic strategies often involve multi-step processes. A key area for future exploration is the development of one-pot syntheses from readily available biomass-derived precursors. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, could be adapted for this purpose, although it traditionally requires non-aqueous acidic conditions. pharmaguideline.com Research into milder, more environmentally friendly catalysts for this transformation is a promising avenue.
Furthermore, the selective functionalization of the furan ring is a significant challenge. Future synthetic methodologies could explore:
Catalytic Amination: Developing novel catalysts for the direct amination of furfural (B47365) derivatives at the C4 position.
Ring-Contraction and Expansion Reactions: Investigating the synthesis of 4-amino-2-furancarboxaldehyde from other heterocyclic systems through ring contraction or expansion reactions could lead to novel and more efficient pathways. pharmaguideline.com For instance, the oxidation of pyrylium (B1242799) salts can lead to the formation of 2-acylfurans through a ring contraction mechanism. pharmaguideline.com
A comparative look at different synthetic approaches for furan derivatives highlights the potential for innovation in the synthesis of 4-amino-2-furancarboxaldehyde.
| Synthesis Method | Description | Potential for 4-amino-2-furancarboxaldehyde |
| Paal-Knorr Synthesis | Cyclization of 1,4-diketones followed by dehydration. pharmaguideline.com | Could be adapted with aminated diketone precursors. |
| Fiest-Benary Furan Synthesis | Reaction of α-halo ketones with β-dicarbonyl compounds. | Potential for introducing the amino and aldehyde functionalities through appropriately substituted starting materials. |
| From other heterocycles | Cycloaddition of oxazoles with dienophiles. pharmaguideline.com | Offers a route to highly substituted furans. |
Application in Advanced Catalytic Systems and Sustainable Processes
The unique electronic properties of the furan ring, combined with the presence of both electron-donating (amino) and electron-withdrawing (aldehyde) groups, make 4-amino-2-furancarboxaldehyde a compelling candidate for applications in catalysis and sustainable processes.
Future research should investigate its potential as:
A Ligand for Homogeneous Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal centers, making it a potential ligand for a variety of catalytic reactions. The electronic properties of the furan ring can be tuned by modifying the substituents, allowing for the fine-tuning of the catalyst's activity and selectivity.
A Precursor for Heterogeneous Catalysts: The compound can be immobilized on solid supports to create novel heterogeneous catalysts. The inherent porosity and functionality of such materials could be beneficial for various chemical transformations.
A Building Block for Sustainable Polymers: Furfural, the precursor to 4-amino-2-furancarboxaldehyde, is a key bio-based platform chemical. scispace.com The development of polymers from this compound would contribute to the growing field of sustainable materials. For example, it can be used to synthesize bio-renewable plastics as an alternative to petrochemical-derived polymers. scispace.com
The use of furfural derivatives in creating fire-safe epoxy resins by promoting char formation is an established concept. rsc.org This suggests that polymers derived from 4-amino-2-furancarboxaldehyde might also exhibit enhanced fire-retardant properties due to the presence of the furan ring and nitrogen functionality.
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. For a relatively unexplored compound like 4-amino-2-furancarboxaldehyde, AI can play a pivotal role in unlocking its potential.
Future research directions in this domain include:
Predictive Modeling for Synthesis: AI algorithms can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes to 4-amino-2-furancarboxaldehyde, thereby reducing the need for extensive trial-and-error experimentation.
Optimization of Reaction Conditions: Machine learning models can be employed to optimize reaction parameters such as temperature, solvent, and catalyst concentration to maximize the yield and selectivity of its synthesis.
In Silico Design of Derivatives: AI can be used to design novel derivatives of 4-amino-2-furancarboxaldehyde with specific desired properties for applications in materials science or as bioactive molecules. By analyzing structure-property relationships, AI can identify promising candidates for synthesis and testing.
Development of Next-Generation Functional Materials
The bifunctional nature of 4-amino-2-furancarboxaldehyde makes it an ideal building block for a wide array of functional materials. The aldehyde group can readily participate in condensation reactions, while the amino group offers a site for further functionalization or polymerization.
Unexplored avenues for the application of this compound in materials science include:
Schiff Base Polymers: The reaction between the aldehyde and amino groups can lead to the formation of Schiff bases, which can be polymerized to create materials with interesting optical and electronic properties. These polymers could find applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.
Novel Surfactants: The reductive amination of furfural and subsequent quaternization of the resulting amines have been shown to produce novel cationic surfactants. researchgate.net A similar approach with 4-amino-2-furancarboxaldehyde could lead to a new class of bio-based surfactants with unique properties.
Cross-linking Agents for Polymers: The two reactive functional groups allow this molecule to act as a cross-linker, potentially enhancing the mechanical and thermal properties of various polymer systems. Its bio-based origin would make it an attractive alternative to petroleum-based cross-linkers.
The exploration of these future research directions will undoubtedly uncover new and exciting applications for 4-amino-2-furancarboxaldehyde, solidifying its place as a valuable and versatile platform chemical in the landscape of sustainable chemistry.
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 4-amino-2-furancarboxaldehyde in laboratory settings?
- Methodological Answer : Storage in sealed, flame-resistant containers under inert atmospheres (e.g., nitrogen) is essential to mitigate flammability risks. Engineering controls, such as fume hoods, and PPE (nitrile gloves, safety goggles) are mandatory. Avoid contact with incompatible materials like strong oxidizers, acids, or bases, as detailed in safety protocols for structurally similar furan derivatives .
Q. Which analytical techniques are validated for detecting 4-amino-2-furancarboxaldehyde in biological matrices?
- Methodological Answer : GC-MS with derivatization (e.g., 2,4-dinitrophenylhydrazine for carbonyl groups) enables quantification in metabolite studies. Complementary FTIR analysis identifies functional groups (e.g., aldehyde C=O stretches at ~1700 cm⁻¹), as demonstrated in plant extract profiling .
Q. How can researchers distinguish 4-amino-2-furancarboxaldehyde from isomeric contaminants in chromatographic analyses?
- Methodological Answer : Use retention time indexing and tandem MS/MS fragmentation (e.g., m/z 96 base peak with distinct fragment ions for positional isomers). Cross-validate with authenticated standards, as applied in differentiating furfural derivatives in bio-oil studies .
Advanced Research Questions
Q. What strategies address discrepancies in thermodynamic data for 4-amino-2-furancarboxaldehyde?
- Methodological Answer : Calibrate adiabatic calorimeters using high-purity (>99%) samples under inert conditions to minimize oxidative side reactions. Compare results with NIST-referenced datasets for analogous compounds (e.g., 2-furancarboxaldehyde heat capacity: 47.10 J/mol·K at 298–350 K) .
Q. How do electron-donating substituents influence the reactivity of 4-amino-2-furancarboxaldehyde in condensation reactions?
- Methodological Answer : The amino group enhances electrophilicity at the aldehyde via resonance effects, accelerating nucleophilic additions. Kinetic studies under anhydrous conditions with Lewis acid catalysts (e.g., ZnCl₂) optimize yields, as inferred from methylthio-functionalized furan syntheses .
Q. What synthetic routes enable regioselective functionalization of 4-amino-2-furancarboxaldehyde at the 5-position?
- Methodological Answer : Protect the 4-amino group via acetylation prior to electrophilic substitution. Use halogenation or Friedel-Crafts alkylation in polar aprotic solvents (e.g., DMF) to direct reactivity to the 5-position, paralleling methods for 5-(methylthio) derivatives .
Q. How do researchers reconcile conflicting toxicity thresholds for 4-amino-2-furancarboxaldehyde in in vitro assays?
- Methodological Answer : Adopt tiered risk assessments using provisional SLOT/SLOD thresholds (e.g., furfural: 1.56×10⁴ mg/m³ and 6.22×10⁴ mg/m³) as interim guidelines. Validate via cytotoxicity assays (e.g., KB 3-1 cell line viability tests) to refine exposure limits .
Data Contradiction Analysis
Q. Why do GC-MS studies report variable abundances of 4-amino-2-furancarboxaldehyde in plant extracts?
- Methodological Answer : Matrix effects (e.g., co-eluting phenolics) and derivatization efficiency variations impact quantification. Normalize data using internal standards (e.g., deuterated furfural) and optimize extraction protocols (e.g., solid-phase microextraction) to reduce variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
